1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
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Overview
Description
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a tetrahydropyran ring, and a pyrazolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the tetrahydropyran ring: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Coupling of the methoxyphenethyl group: This step can be performed using a nucleophilic substitution reaction where the methoxyphenethyl halide reacts with the pyrazole derivative.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenethyl derivative.
Reduction: Formation of corresponding diamines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pyrazole and urea moieties are critical for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenethyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran ring, which may affect its binding affinity and specificity.
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole ring, which may reduce its ability to form specific interactions with target proteins.
Uniqueness
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tetrahydropyran ring and the pyrazole moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-17-4-2-14(3-5-17)6-9-19-18(23)21-15-12-20-22(13-15)16-7-10-25-11-8-16/h2-5,12-13,16H,6-11H2,1H3,(H2,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPOVVNFNHZDFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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